3-Chloroisothiazole-4-sulfonamide
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Overview
Description
3-Chloroisothiazole-4-sulfonamide is an organosulfur compound with the molecular formula C₃H₃ClN₂O₂S₂. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Scientific Research Applications
3-Chloroisothiazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 3-Chloroisothiazole-4-sulfonamide is the Cytochrome P450 14α-demethylase (CYP51) . This enzyme is a crucial component in the biosynthesis of sterols in fungi and plants .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols, which are essential components of cellular membranes .
Biochemical Pathways
The compound affects the sterol biosynthesis pathway, specifically the step catalyzed by CYP51 . The inhibition of CYP51 leads to a decrease in the production of ergosterol, a major component of fungal cell membranes . This disruption in the sterol biosynthesis pathway can lead to cell death .
Pharmacokinetics
More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .
Result of Action
The inhibition of CYP51 by this compound leads to a disruption in the production of ergosterol . This disruption can cause changes in the permeability and fluidity of the fungal cell membrane, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other sulfonamides in the environment could potentially lead to cross-resistance . Additionally, the compound’s efficacy may be affected by the pH and temperature of the environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 3-Chloroisothiazole-4-sulfonamide, exhibit a range of pharmacological activities. They are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . This inhibition plays a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to competitively inhibit bacterial synthesis of folic acid from aminobenzoic acid . This inhibition disrupts bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
Sulfonamides are known to have a range of pharmacological activities, suggesting that their effects may change over time .
Dosage Effects in Animal Models
Sulfonamides are known to have a range of pharmacological activities, suggesting that their effects may vary with different dosages .
Metabolic Pathways
Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component of several metabolic pathways .
Transport and Distribution
Sulfonamides are known to be readily absorbed from the gastrointestinal tract, suggesting that they may be distributed throughout the body .
Subcellular Localization
Sulfonamides are known to inhibit enzymes involved in folic acid synthesis, suggesting that they may localize to the cytoplasm where these enzymes are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroisothiazole-4-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, such as iodine or hydrogen peroxide, to form the sulfonamide . The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available and low-cost starting materials. The process can be optimized to minimize waste generation and improve yield, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-Chloroisothiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The sulfur atom in the isothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of sulfonamides.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide functional group.
Sulfonimidates: Organosulfur compounds with a sulfur-nitrogen bond, used as intermediates in the synthesis of other sulfur-containing compounds.
Thiazole Derivatives: Compounds containing the thiazole ring, which have various applications in pharmaceuticals and materials science.
Uniqueness
3-Chloroisothiazole-4-sulfonamide is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1,2-thiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKNLSWNIOHHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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